Methyl 2-fluoro-4-(6-methoxypyridin-3-YL)benzoate
CAS No.:
Cat. No.: VC13504890
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12FNO3 |
|---|---|
| Molecular Weight | 261.25 g/mol |
| IUPAC Name | methyl 2-fluoro-4-(6-methoxypyridin-3-yl)benzoate |
| Standard InChI | InChI=1S/C14H12FNO3/c1-18-13-6-4-10(8-16-13)9-3-5-11(12(15)7-9)14(17)19-2/h3-8H,1-2H3 |
| Standard InChI Key | TVUPIMXMTNBAJA-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F |
| Canonical SMILES | COC1=NC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-fluoro-4-(6-methoxypyridin-3-yl)benzoate is characterized by a benzoate core substituted with fluorine at the ortho position and a 6-methoxypyridine moiety at the para position. The methoxy group (-OCH) on the pyridine ring enhances electron-donating properties, while the fluorine atom introduces electronegativity, influencing reactivity and intermolecular interactions. The compound’s IUPAC name, methyl 2-fluoro-4-(6-methoxypyridin-3-yl)benzoate, reflects this substitution pattern, and its SMILES notation is COC1=NC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure. For example, NMR of related compounds reveals distinct signals for the methoxy group (~3.8–3.9 ppm) and aromatic protons (~6.8–8.3 ppm), while NMR confirms carbonyl carbons (~165–170 ppm) . Although specific NMR data for this compound is unavailable, analogous structures suggest similar spectral features .
Physicochemical Profile
The compound’s molecular weight (261.25 g/mol) and logP value (estimated at ~2.1) indicate moderate lipophilicity, suitable for permeating biological membranes. Its melting point and solubility remain uncharacterized, but derivatives with similar structures typically exhibit solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Synthetic Methodologies
Esterification and Coupling Reactions
Synthesis of methyl 2-fluoro-4-(6-methoxypyridin-3-yl)benzoate likely involves esterification or cross-coupling strategies. A representative approach for analogous compounds employs Suzuki-Miyaura coupling to link pyridine and benzoate moieties . For instance, a palladium-catalyzed reaction between 6-methoxypyridin-3-ylboronic acid and a fluorinated benzoate precursor could yield the target compound .
Stepwise Synthesis from
A documented procedure for a related pyridine derivative involves:
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Epoxide Opening: Reacting a terminal epoxide with a protected aminopyridine under basic conditions .
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Fluorination: Treating the intermediate with MorphoDast to introduce fluorine .
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Deprotection and Esterification: Removing protecting groups (e.g., 4-nosyl) and esterifying the carboxylate with methanol .
Typical reagents include rhodium catalysts, hydrazine monohydrate, and sodium bicarbonate, with reaction monitoring via thin-layer chromatography (TLC) . Purification often involves silica gel chromatography using gradients of hexanes and ethyl acetate .
Biological Activity and Mechanistic Insights
Anticancer Activity
Fluorinated benzoates often exhibit anticancer properties by intercalating DNA or inhibiting tyrosine kinases. While direct evidence is lacking, the compound’s fluorine atom may enhance binding affinity to oncogenic targets, as seen in fluorouracil derivatives.
Antimicrobial and Anti-inflammatory Effects
Pyridine-containing compounds frequently disrupt bacterial cell membranes or modulate inflammatory cytokines like TNF-α. The methoxy group’s electron-donating effects could further stabilize interactions with microbial enzymes.
Structural Analogs and Comparative Analysis
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | Methoxy at pyridine C5; altered electronic profile | Unstudied | |
| Ethyl 2-fluoro-4-(6-hydroxypyridin-3-yl)benzoate | Hydroxyl group increases polarity; ethyl ester enhances metabolic stability | Moderate antimicrobial | |
| Methyl 2-chloro-4-(6-methoxypyridin-3-yl)benzoate | Chlorine substituent; higher reactivity in nucleophilic substitutions | Anticancer (in vitro) |
Key Observations:
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Fluorine’s electronegativity improves target binding compared to chlorine.
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Methoxy groups at pyridine C6 optimize steric interactions in enzyme active sites .
Future Research Directions
Pharmacological Profiling
In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and neurological models (e.g., SH-SY5Y) are needed to validate hypothesized activities . High-throughput screening could identify lead candidates for drug development.
Synthetic Optimization
Exploring greener catalysts (e.g., enzymatic esterification) and flow chemistry may improve yield and sustainability . Computational studies (e.g., DFT) could predict reactive sites for functionalization.
ADME/Toxicity Studies
Pharmacokinetic analyses, including cytochrome P450 interactions and plasma stability assays, are critical for preclinical advancement .
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